molecular formula C4HF6NO3 B1215976 N,O-Bis(trifluoroacetyl)hydroxylamine CAS No. 684-78-6

N,O-Bis(trifluoroacetyl)hydroxylamine

Cat. No. B1215976
M. Wt: 225.05 g/mol
InChI Key: CYSAMXITKBXZOP-UHFFFAOYSA-N
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Patent
US05596039

Procedure details

In a 2-l flask equipped with a stirrer, a thermometer and a reflux condenser, 179.0 g (1.2 moles) of 5-cyano-bicyclo[2.2.1]hepta-2-carbaldehyde, 292.6 g (1.3 moles) of N,O-bis(trifluoroacetyl)hydroxylamine, 197.8 g (2.5 moles) of pyridine and 600 ml of benzene were charged. The resulting mixture was gradually heated and refluxed for 3 hours under stirring. Deionized water (500 ml) was thereafter added to the reaction mixture. The water layer so obtained was removed, whereby an oil was obtained. The oil was distilled under reduced pressure, whereby 128.0 g of bicyclo[2.2.1]heptane-2,5-dicarbonitrile were obtained at 131°-136° C./1 mmHg (yield: 73%). The following is the results of an elemental analysis of the target product.
Quantity
292.6 g
Type
reactant
Reaction Step One
Quantity
197.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([NH:5]OC(=O)C(F)(F)F)=O.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH:21]1C=CC=C[CH:22]=1>O>[CH:17]12[CH2:16][CH:22]([CH:19]([C:20]#[N:15])[CH2:18]1)[CH2:21][CH:2]2[C:3]#[N:5]

Inputs

Step One
Name
Quantity
292.6 g
Type
reactant
Smiles
FC(C(=O)NOC(C(F)(F)F)=O)(F)F
Name
Quantity
197.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-l flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
whereby an oil was obtained
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C(C1)C#N)C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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